3,3,5-Trimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid and is known for its use as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The compound is also referred to as hexanoic acid, 3,5,5-trimethyl-.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,5-Trimethylhexanoic acid can be synthesized through various methods. One common approach involves the oxidation of 3,3,5-trimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the hydrolysis of 3,3,5-trimethylhexanoyl chloride in the presence of water or a base .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of 3,3,5-trimethylhexanol. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol, 3,3,5-trimethylhexanol.
Substitution: The carboxyl group of this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride for conversion to acyl chloride.
Major Products Formed
Oxidation: This compound derivatives.
Reduction: 3,3,5-Trimethylhexanol.
Substitution: 3,3,5-Trimethylhexanoyl chloride.
Scientific Research Applications
3,3,5-Trimethylhexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function . Additionally, it may act as a precursor for the synthesis of bioactive molecules that modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hexanoic Acid: A straight-chain fatty acid with similar chemical properties but lacks the branched structure of 3,3,5-Trimethylhexanoic acid.
3,3-Dimethylbutanoic Acid: Another branched-chain fatty acid with a shorter carbon chain.
2,2-Dimethylpentanoic Acid: A branched-chain fatty acid with a different branching pattern.
Uniqueness
This compound is unique due to its specific branching pattern, which imparts distinct chemical and physical properties. This branching can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound in various applications .
Properties
CAS No. |
23373-12-8 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3,3,5-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-9(3,4)6-8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |
InChI Key |
BWMXRNGZUDOSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.